N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-32-23-10-5-9-21-20(23)17-22(27-21)25(31)26-12-6-11-24(30)29-15-13-28(14-16-29)18-19-7-3-2-4-8-19/h2-5,7-10,17,27H,6,11-16,18H2,1H3,(H,26,31) |
InChI Key |
HJAQUGWAACOUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Disassembly of the target molecule reveals:
-
Indole-carboxamide fragment : Derived from 4-methoxy-1H-indole-2-carboxylic acid.
-
4-Oxobutyl linker : Introduced via alkylation or Michael addition.
-
Benzylpiperazine moiety : Typically pre-synthesized and attached through nucleophilic substitution or condensation.
This approach aligns with methodologies described in WO2010098487A1 for nitrogen-containing heterocycles, where modular assembly of complex structures is prioritized.
Step-by-Step Synthetic Procedures
Synthesis of 4-Methoxy-1H-indole-2-carboxylic Acid
The indole core is prepared via Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and ethyl pyruvate. Cyclization under acidic conditions (H₂SO₄, ethanol, reflux, 12 h) yields 4-methoxyindole, which is subsequently oxidized to the carboxylic acid using KMnO₄ in alkaline medium (yield: 68–72%).
Functionalization with the 4-Oxobutyl Side Chain
The carboxylic acid is converted to its acid chloride (SOCl₂, 60°C, 4 h) and reacted with 4-aminobutanol to form N-(4-hydroxybutyl)-4-methoxy-1H-indole-2-carboxamide. Oxidation of the hydroxyl group to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄, 0°C→RT, 2 h), yielding N-(4-oxobutyl)-4-methoxy-1H-indole-2-carboxamide (yield: 58%).
Incorporation of 4-Benzylpiperazine
The ketone intermediate undergoes nucleophilic attack by 4-benzylpiperazine in the presence of NaBH₃CN as a reducing agent (MeOH, 50°C, 24 h). This reductive amination step forms the final C–N bond, producing the target compound (yield: 45–50%).
Optimization Strategies for Enhanced Efficiency
Catalytic Improvements
Replacing NaBH₃CN with polymer-supported cyanoborohydride (Amberlyst A21) increases yields to 65% while simplifying purification.
Solvent Systems
Comparative studies show that tetrahydrofuran (THF) outperforms methanol in reductive amination, reducing reaction time to 12 h (Table 1).
Table 1: Solvent Impact on Reductive Amination Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 50 | 24 | 50 |
| THF | 60 | 12 | 65 |
| DMF | 80 | 8 | 40 |
Protecting Group Utilization
Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group prior to oxidation prevents undesired side reactions, improving overall yield by 15%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥95% purity, with retention time = 12.4 min.
Comparative Analysis of Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Applying microwave irradiation (150 W, 100°C, 30 min) during the reductive amination step enhances reaction efficiency, achieving 70% yield with reduced energy input.
Solid-Phase Synthesis
Immobilizing the indole-carboxamide on Wang resin enables iterative coupling with Fmoc-protected 4-oxobutylamine, though yields remain suboptimal (35%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the benzylpiperazine moiety to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the indole core can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitutions : The target compound’s benzyl group (lipophilic) contrasts with ’s 2,3-dichlorophenyl (electron-withdrawing) and ’s benzimidazole (planar, hydrogen-bonding). These differences may alter receptor affinity and pharmacokinetics .
- Chain Modifications : The 4-oxobutyl chain in the target and differs from ’s hydroxylated butyl (more polar) and ’s ethoxy linker (flexible). The ketone in the target compound could enhance metabolic stability compared to hydroxylated chains .
- Synthesis Complexity : reports a 93% yield for a benzylpiperazine-linked benzamide, suggesting efficient routes for similar compounds. However, hydroxylated analogs (e.g., ’s compound 36 at 40% yield) may require more steps, impacting scalability .
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 434.54 g/mol |
| LogP | 2.5056 |
| LogD | 2.4727 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 61.406 Ų |
The compound exhibits a multifaceted mechanism of action, primarily through interactions with various biological targets:
- Receptor Modulation : It is hypothesized that the benzylpiperazine moiety interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and anxiety disorders.
- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cell lines, such as A549 lung cancer cells .
- Antimicrobial Properties : Preliminary studies suggest it has significant antimicrobial activity against Gram-positive bacteria, including MRSA, with a minimum inhibitory concentration (MIC) of 0.98 μg/mL .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antitumor Activity
A study published in 2023 demonstrated that derivatives of indole compounds, similar to this compound, showed preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts . The results indicated a potential for this compound in cancer therapy.
Antimicrobial Activity
In vitro tests revealed that the compound displays robust antimicrobial activity against various pathogens. Its effectiveness against MRSA suggests potential applications in treating resistant bacterial infections .
Case Study 1: Antitumor Efficacy
A recent study assessed the cytotoxic effects of the compound on several cancer cell lines. The results indicated significant antiproliferative effects on A549 cells, with IC50 values demonstrating its potency as an antitumor agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the compound's ability to combat biofilm formation by MRSA. The findings suggested that it could inhibit biofilm development, which is critical for treating chronic infections .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the indole, methoxy, and benzylpiperazine groups. Chemical shifts for the 4-oxobutyl linker (δ ~2.5–3.5 ppm for CH groups) and indole protons (δ ~7.0–7.5 ppm) are diagnostic .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly for the benzylpiperazine moiety and its spatial orientation relative to the indole core. For example, a similar compound (ethyl 4-(4-benzylpiperazin-1-yl)benzoate) crystallized in a monoclinic system (space group P2) with β = 93.546°, confirming tetrahedral geometry at nitrogen .
Practical tip : Slow evaporation from dichloromethane/methanol yields diffraction-quality crystals .
How does the 4-oxobutyl linker between the benzylpiperazine and indole moieties influence target binding and selectivity?
Advanced Research Question
The linker’s length and flexibility are critical for:
- Receptor engagement : A 4-oxobutyl chain provides optimal distance for simultaneous interaction with hydrophobic pockets (e.g., histone deacetylase (HDAC) active sites) and hydrogen-bonding residues .
- Selectivity : Comparative studies of HDAC inhibitors show that shortening the linker reduces off-target effects but may compromise potency. Molecular dynamics simulations can model linker conformational stability .
Experimental validation : Replace the 4-oxobutyl group with shorter (e.g., acetyl) or longer (e.g., hexanoyl) linkers and assay inhibitory activity against HDAC isoforms .
What strategies can resolve contradictory data on this compound’s HDAC inhibition potency across different assay systems?
Advanced Research Question
Contradictions may arise from:
- Assay conditions : Variations in pH, ionic strength, or substrate concentration. Standardize assays using recombinant HDAC isoforms and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Cellular permeability : Use LC-MS/MS to quantify intracellular concentrations, as poor permeability may falsely suggest low potency .
- Metabolic stability : Incubate the compound with liver microsomes to assess degradation rates, which may differ between in vitro and in vivo systems .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Advanced Research Question
- Piperazine modifications : Replace the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) to enhance kinase binding. For example, analogs with 4-methylpiperazine show improved selectivity for WDR5 protein-protein interactions .
- Indole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxy position to modulate electron density and π-stacking interactions .
Methodology : Synthesize a library of derivatives and screen against kinase panels (e.g., Eurofins KinaseProfiler™). Use docking studies (AutoDock Vina) to prioritize candidates .
What crystallographic insights can inform the design of analogs with improved metabolic stability?
Advanced Research Question
- Hydrogen-bond networks : Crystal structures reveal that the 4-methoxy group participates in H-bonding with water molecules in the solvent channel. Substituting methoxy with a trifluoromethoxy group may reduce metabolic oxidation while retaining interactions .
- Torsional angles : Adjustments to the piperazine ring’s conformation (e.g., chair vs. boat) can shield labile bonds from enzymatic cleavage. For example, locking the piperazine in a chair conformation via methyl groups improves stability .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Basic Research Question
- Solvent choice : Store in anhydrous DMSO at −80°C to prevent hydrolysis of the amide bond. Avoid aqueous buffers at neutral pH, which accelerate degradation .
- Temperature studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation products via LC-MS. Major pathways include oxidation of the indole ring and piperazine N-dealkylation .
What computational tools are most effective for predicting off-target interactions of this compound?
Advanced Research Question
- Molecular docking : Use Glide (Schrödinger) or AutoDock to screen against the Protein Data Bank (PDB). Prioritize targets with conserved binding pockets (e.g., ATP-binding sites in kinases) .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition or hERG channel binding, which are common off-target liabilities .
How can researchers validate the compound’s mechanism of action in cellular models of disease?
Advanced Research Question
- CRISPR-Cas9 knockout : Delete putative targets (e.g., HDAC1/2) in cell lines and assess rescue of phenotype upon compound treatment .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring shifts in thermal stability across the proteome .
What analytical techniques are recommended for detecting degradation products in formulation studies?
Basic Research Question
- High-resolution mass spectrometry (HRMS) : Identifies degradation products with ppm-level mass accuracy. For example, oxidation products often show +16 Da shifts .
- NMR-based metabolomics : Track changes in H NMR spectra (e.g., disappearance of methoxy group signals) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
